Thiamine bromide
Overview
Description
Thiamine bromide, also known as vitamin B1 bromide, is a water-soluble compound that plays a crucial role in the metabolism of carbohydrates. It is a derivative of thiamine, which is essential for normal growth, development, and the maintenance of proper functioning of the heart, nervous, and digestive systems. This compound is used in various applications, including dietary supplements and pharmaceuticals, to address thiamine deficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine bromide can be synthesized through the bromination of thiamine hydrochloride. The reaction involves the use of bromine or hydrobromic acid as the brominating agent. The process typically requires controlled conditions to ensure the selective bromination of the thiamine molecule.
Industrial Production Methods: In industrial settings, this compound is produced by reacting thiamine hydrochloride with bromine in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to optimize yield and purity. The resulting this compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Thiamine bromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiochrome, a fluorescent compound. This reaction is often used in analytical chemistry to quantify thiamine levels.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide. The reaction is typically carried out in an alkaline medium.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.
Major Products:
Oxidation: The major product of oxidation is thiochrome.
Substitution: The products of substitution reactions depend on the nucleophile used. For example, reaction with hydroxide ions can produce thiamine hydroxide.
Scientific Research Applications
Thiamine bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: this compound is studied for its role in cellular metabolism and its effects on enzyme activity.
Medicine: It is used in the treatment of thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome. Research also explores its potential neuroprotective effects.
Industry: this compound is used in the fortification of food products and dietary supplements to prevent thiamine deficiency.
Mechanism of Action
Thiamine bromide exerts its effects by being converted into its active form, thiamine pyrophosphate, within the body. Thiamine pyrophosphate acts as a coenzyme in several enzymatic reactions involved in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway. These processes are essential for energy production and the synthesis of nucleic acids and neurotransmitters.
Comparison with Similar Compounds
Thiamine Hydrochloride: Another common form of thiamine used in supplements and pharmaceuticals.
Thiamine Mononitrate: A stable form of thiamine used in food fortification.
Thiamine Pyrophosphate: The active coenzyme form of thiamine in the body.
Comparison: Thiamine bromide is unique in its bromide ion, which can influence its solubility and reactivity compared to other thiamine derivatives. While thiamine hydrochloride and thiamine mononitrate are more commonly used in food and supplements, this compound’s specific properties make it valuable in certain chemical and pharmaceutical applications.
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4OS.BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCYCZPVXXIFSR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990431 | |
Record name | 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7019-71-8 | |
Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7019-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiamine bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIAMINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIJ7B8T57F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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